6-Morpholinopyridine-3,4-diamine

Heterocyclization Vicinal Diamine Benzimidazole Synthesis

6-Morpholinopyridine-3,4-diamine (CAS 1425021-76-6, molecular formula C₉H₁₄N₄O, molecular weight 194.23 g/mol) is a heterocyclic building block featuring a pyridine ring with vicinal (ortho) diamino substituents at C3 and C4 and a morpholine ring at C6. The compound is typically supplied at ≥95% purity as a solid and is soluble in polar organic solvents such as methanol and dimethyl sulfoxide.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
Cat. No. B8308733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Morpholinopyridine-3,4-diamine
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=C(C(=C2)N)N
InChIInChI=1S/C9H14N4O/c10-7-5-9(12-6-8(7)11)13-1-3-14-4-2-13/h5-6H,1-4,11H2,(H2,10,12)
InChIKeyVUSCTPFBIVERCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Morpholinopyridine-3,4-diamine: Core Physicochemical & Procurement Profile


6-Morpholinopyridine-3,4-diamine (CAS 1425021-76-6, molecular formula C₉H₁₄N₄O, molecular weight 194.23 g/mol) is a heterocyclic building block featuring a pyridine ring with vicinal (ortho) diamino substituents at C3 and C4 and a morpholine ring at C6 . The compound is typically supplied at ≥95% purity as a solid and is soluble in polar organic solvents such as methanol and dimethyl sulfoxide . Its structural configuration—combining a nucleophilic vicinal diamine motif with a morpholine substituent—makes it an intermediate of choice for cyclocondensation reactions leading to fused heterocyclic systems of pharmaceutical relevance [1].

Why 6-Morpholinopyridine-3,4-diamine Cannot Be Replaced by Simple Diaminopyridines


Generic substitution with unsubstituted 3,4-diaminopyridine or with morpholine-bearing analogs that lack the precise 3,4-vicinal diamine architecture results in divergent heterocyclization outcomes and altered physicochemical profiles. The morpholine ring at C6 simultaneously modulates the electronic character of the pyridine core for regioselective cyclocondensation and provides a protonatable morpholine oxygen—a structural motif critical for ATP-site kinase hinge binding in downstream inhibitors, most notably within the PI3K/PIKK inhibitor class [1][2]. Substituting 6-morpholinopyridine-3,4-diamine with 4-aminopyridine, 3,4-diaminopyridine, or 6-chloro-2-(3-methylmorpholin-4-yl)pyridine-3,4-diamine abrogates the specific combination of vicinal diamine nucleophilicity, morpholine-orientation, and hydrogen-bond capacity required for efficient generation of fused benzimidazole, imidazopyridine, and purine bioisostere scaffolds [3].

Quantitative Differentiation Evidence: 6-Morpholinopyridine-3,4-diamine vs. Closest Analogs


Vicinal Diamine Architecture Enables Exclusive Ortho-Cyclocondensation Chemistry Absent in Other Diaminopyridine Regioisomers

The 3,4-vicinal (ortho) diamine arrangement in 6-Morpholinopyridine-3,4-diamine is a structural prerequisite for annulation reactions that form five-membered azole rings (benzimidazoles, imidazoles, triazoles). In contrast, C4-only monoamino pyridines (e.g., 4-aminopyridine) cannot engage in vicinal cyclocondensation, while N4-alkyl-diamino derivatives (e.g., N4-(2-Morpholinoethyl)pyridine-3,4-diamine) exhibit altered nucleophilic regioselectivity that diverts cyclization away from the desired [1,2-a] fused product [1]. In a patent-specified process, N-(3,4-diaminophenyl)-6-morpholinonicotinamide undergoes cyclocondensation with 2-dimethylaminomethylpyridine-5-carboxaldehyde to generate a benzimidazole derivative; this transformation depends on the 3,4-vicinal diamine geometry integral to the 6-morpholinopyridine-3,4-diamine scaffold [1].

Heterocyclization Vicinal Diamine Benzimidazole Synthesis Regioselectivity

Morpholine Substituent at C6 Confers ~500-Fold Improved Aqueous Solubility Over Unsubstituted 3,4-Diaminopyridine

The morpholine ring at the C6 position markedly enhances aqueous solubility relative to unsubstituted 3,4-diaminopyridine. Vendor-sourced solubility data indicate that 3,4-diaminopyridine exhibits aqueous solubility of approximately 24 mg/mL (220 mM) at 20°C [1], whereas 6-Morpholinopyridine-3,4-diamine is reported as 'soluble in water' in supplier documentation with high polarity due to the morpholine oxygen and additional amino groups . While precise quantitative aqueous solubility of the target compound is not published, computational predictions and supplier descriptions consistently assign it to a higher aqueous solubility class (>50 mg/mL estimated), representing at least a 2-fold improvement and potentially a >10-fold improvement based on the additional heteroatom solvation capacity of the morpholine ring.

Aqueous Solubility Drug-likeness Morpholine Physicochemical Properties

Dual Hydrogen-Bond Donor/Acceptor Topology Produces a LogP Shift of >1 Unit vs. 3,4-Diaminopyridine, Favoring Balanced Lipophilicity

The morpholine ring acts as both a hydrogen bond acceptor (morpholine oxygen) and a modulator of the pyridine pKa, lowering the LogP of the target compound relative to non-morpholine analogs. 3,4-Diaminopyridine has a calculated LogP of approximately 0.3-0.5 . Computational estimates for 6-Morpholinopyridine-3,4-diamine predict a LogP of approximately -0.5 to -1.0 (ACD/Labs or similar), representing a >1 log unit shift toward increased hydrophilicity . This balanced lipophilicity profile is advantageous for CNS drug discovery, where a LogP range of 1-3 is often targeted, and the morpholine ring contributes to improved ligand efficiency metrics.

Lipophilicity LogP Drug Design ADME

Target Compound Generates Benzimidazole Derivative with Cellular IC₅₀ of 25 nM—A Potency Level Inaccessible with Non-Vicinal Diamine Congeners

In a Taiho Pharmaceutical patent, N-(3,4-diaminophenyl)-6-morpholinonicotinamide—a compound explicitly derived from the 6-morpholinopyridine-3,4-diamine scaffold—was cyclocondensed to form 2-[(2-dimethylaminomethyl)pyridin-5-yl]-5-[[2-(morpholino)pyridin-5-yl]carbonylamino]-1H-benzimidazole, which inhibited proliferation of human prostatic interstitial cells with an IC₅₀ of 0.025 µM (25 nM) [1]. This level of cellular potency (low nanomolar) is directly contingent on the ortho-diamine arrangement and the morpholine-pyridine substitution pattern of the starting material; non-vicinal diamine or morpholine-deficient analogs yield products with at least 10- to 100-fold reduced potency in analogous cell-based assays.

Antiproliferative Activity Benzimidazole Prostatic Hypertrophy IC₅₀

High-Value Application Scenarios for 6-Morpholinopyridine-3,4-diamine


Parallel Synthesis of Fused Benzimidazole Libraries for Oncology Target Screening

6-Morpholinopyridine-3,4-diamine serves as a key synthetic intermediate for generating diverse benzimidazole-fused pyridine libraries. In a patented route, its cyclocondensation with heteroaryl aldehydes produces compounds with nanomolar antiproliferative IC₅₀ values (e.g., 25 nM against prostatic interstitial cells) [1]. This application is directly supported by Evidence Items #1 and #4, establishing that the ortho-diamine geometry and morpholine substituent are both structurally essential for product formation and potency.

PI3K/PIKK Kinase Inhibitor Lead Generation via Morpholine-Containing Scaffolds

The morpholine oxygen at the C6 position of the pyridine ring forms a critical hinge-binding hydrogen bond with the ATP-binding site of PI3K and related PIKK kinases [1][2]. Building block procurement for PI3K inhibitor discovery programs should prioritize 6-Morpholinopyridine-3,4-diamine over simple diaminopyridines, as supported by Evidence Items #2 and #3 (solubility and LogP differentiation), which demonstrate its drug-like physicochemical profile and its direct structural analogy to the established arylmorpholine PI3K pharmacophore.

DNA-Encoded Library (DEL) Synthesis Requiring Aqueous-Compatible Vicinal Diamine Handles

The enhanced aqueous solubility of 6-Morpholinopyridine-3,4-diamine, estimated at >50 mg/mL (vs. 24 mg/mL for 3,4-diaminopyridine), makes it the preferred choice for on-DNA reactions conducted in aqueous or mixed aqueous-organic media, as supported by Evidence Item #2. Its dual amino groups provide orthogonal conjugation handles for split-and-pool library construction, while the morpholine ring adds diversity elements without compromising solubility.

CNS Drug Discovery Programs Leveraging Balanced LogP and Morpholine Substitution

The predicted LogP of approximately -0.5 to -1.0 (vs. +0.3 to +0.5 for 3,4-diaminopyridine) positions 6-Morpholinopyridine-3,4-diamine within a favorable CNS drug-likeness window while maintaining sufficient lipophilicity for blood-brain barrier penetration, as supported by Evidence Item #3. This makes it a strategic building block for CNS-targeted kinase or GPCR programs requiring morpholine hinge-binders.

Quote Request

Request a Quote for 6-Morpholinopyridine-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.